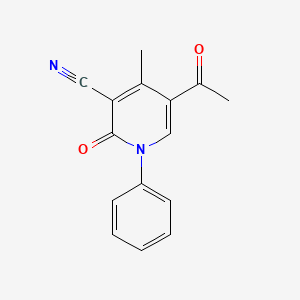![molecular formula C21H16Cl2N4 B14184228 4H-1,2,4-Triazol-4-amine, N-[(2,6-dichlorophenyl)methyl]-3,5-diphenyl- CAS No. 849936-32-9](/img/structure/B14184228.png)
4H-1,2,4-Triazol-4-amine, N-[(2,6-dichlorophenyl)methyl]-3,5-diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 4H-1,2,4-Triazol-4-amine, N-[(2,6-dichlorophenyl)methyl]-3,5-diphenyl- can be achieved through several synthetic routes. One common method involves the reaction of 4H-1,2,4-triazol-4-amine with 2,6-dichlorobenzyl chloride and 3,5-diphenylbenzyl chloride under appropriate reaction conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a suitable solvent like ethanol or dimethylformamide. The reaction mixture is then heated to reflux for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
化学反应分析
4H-1,2,4-Triazol-4-amine, N-[(2,6-dichlorophenyl)methyl]-3,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted products.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form imine or Schiff base derivatives.
科学研究应用
4H-1,2,4-Triazol-4-amine, N-[(2,6-dichlorophenyl)methyl]-3,5-diphenyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a catalyst in organic reactions.
Biology: The compound is studied for its potential as an antifungal agent and its ability to inhibit certain enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and infections.
Industry: It is used in the development of new materials and as a component in the formulation of certain industrial products
作用机制
The mechanism of action of 4H-1,2,4-Triazol-4-amine, N-[(2,6-dichlorophenyl)methyl]-3,5-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential cellular components, thereby exerting its antifungal or anticancer effects .
相似化合物的比较
4H-1,2,4-Triazol-4-amine, N-[(2,6-dichlorophenyl)methyl]-3,5-diphenyl- can be compared with other similar compounds such as:
4H-1,2,4-Triazol-3-amine: This compound has a similar triazole ring structure but lacks the phenyl and dichlorophenyl substitutions.
N-(phenylmethylene)-4H-1,2,4-triazol-4-amine: This compound has a phenylmethylene group instead of the dichlorophenyl and diphenyl groups.
3-(4-chlorophenyl)-5-(cinnamylthio)-4H-1,2,4-triazol-4-amine: This compound has a chlorophenyl and cinnamylthio substitution, making it structurally different but functionally similar
属性
CAS 编号 |
849936-32-9 |
|---|---|
分子式 |
C21H16Cl2N4 |
分子量 |
395.3 g/mol |
IUPAC 名称 |
N-[(2,6-dichlorophenyl)methyl]-3,5-diphenyl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C21H16Cl2N4/c22-18-12-7-13-19(23)17(18)14-24-27-20(15-8-3-1-4-9-15)25-26-21(27)16-10-5-2-6-11-16/h1-13,24H,14H2 |
InChI 键 |
IHHNUOVZEFQKOO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NN=C(N2NCC3=C(C=CC=C3Cl)Cl)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


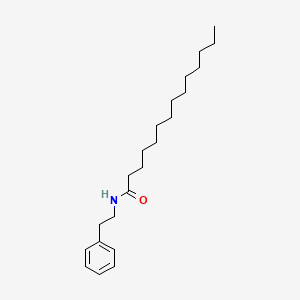
![N,N-Dipropan-2-yl-N'-[(trimethoxysilyl)methyl]urea](/img/structure/B14184164.png)
![[4-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B14184169.png)
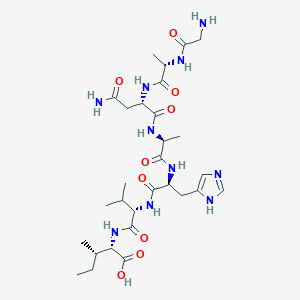
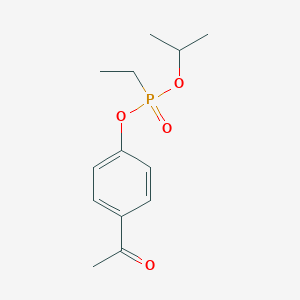

![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,5-bis(decyloxy)benzene]](/img/structure/B14184194.png)


![4,7-Bis{5-[3-(benzyloxy)phenyl]thiophen-2-yl}-2,1,3-benzothiadiazole](/img/structure/B14184203.png)
![(2R)-2-Methyl-4-[(prop-2-en-1-yl)oxy]butan-1-ol](/img/structure/B14184206.png)
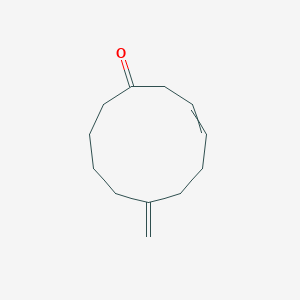
![(1Z)-N-[2-(Bromomethyl)-4-nitrophenyl]-2,2,2-trifluoroethanimidoyl chloride](/img/structure/B14184213.png)
